molecular formula C8H8BNO4 B1530519 7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-07-2

7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol

Cat. No. B1530519
M. Wt: 192.97 g/mol
InChI Key: KSLYOAYMEHCMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.

Scientific Research Applications

Molecular Electronics

A study on molecular devices using a molecule containing a nitroamine redox center demonstrated significant electronic behaviors such as negative differential resistance and high on-off peak-to-valley ratios. This research highlights the potential of nitro-containing compounds in developing advanced electronic devices (Chen et al., 1999).

Synthetic Chemistry

Research on nucleophilic displacement of aromatic nitro groups emphasizes the utility of the nitro function as a leaving group in facilitating the synthesis of novel benzene derivatives and heterocycles, showcasing the importance of nitro compounds in synthetic chemistry (J. R. Beck, 1978).

Selective Oxidation

A study on imide-N-oxyl radicals, which are a subclass of nitroxyl radicals, demonstrated their use as catalysts and mediators in selective oxidation and CH-functionalization. This research offers insights into the role of nitro-containing compounds in facilitating selective oxidation processes (I. Krylov et al., 2016).

Membrane Asymmetry Assays

The development of a fluorescence assay for assessing phospholipid membrane asymmetry using highly fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogs illustrates the application of nitro-containing compounds in biological research, particularly in studying lipid transport and membrane structure (J. McIntyre & Richard G. Sleight, 1991).

Environmental Studies

Investigations into oxygenated polycyclic aromatic hydrocarbons in size-segregated urban aerosol highlighted the environmental presence and implications of nitro-derivatives of polycyclic aromatic hydrocarbons, underlining the environmental relevance of nitro-containing compounds (P. Filippo et al., 2015).

properties

IUPAC Name

1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYOAYMEHCMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol

Synthesis routes and methods

Procedure details

To 4.0 mL fuming HNO3 at −45° C. was added 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol (497 mg, 3.4 mmol) in small portions while maintaining the reaction temperature between −40 to −45° C. Once the addition was complete the resulting solution was allowed to stir at −45° C. for an additional 10 min before poured into crushed ice (20 g). The ice mixture was allowed to warm up to room temperature gradually and the precipitate was collected by filtration and washed with H2O to give 7-nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol as a white powder. 1H NMR (acetone) δ: 8.51 (d, J=2.5 Hz, 1H), 8.24 (dd, J=8.3, 2.6 Hz, 1H), 7.75 (s, 1H), 7.50 (d, J=8.4 Hz, 1H), 4.19 (t, J=6.0 Hz, 2H), 3.07 (t, J=6.0 Hz, 2H). Amount obtained: 286 mg, 44% yield.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol
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7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol

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